molecular formula C8H12N4O2 B2843563 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)morpholine CAS No. 1791134-52-5

4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)morpholine

Cat. No.: B2843563
CAS No.: 1791134-52-5
M. Wt: 196.21
InChI Key: ODIVFGOGXMYSQF-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)morpholine is a chemical compound that features a morpholine ring attached to a 1,2,3-triazole ring via a carbonyl group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both the morpholine and triazole rings endows the compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)morpholine typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is favored for its efficiency and high yield. The general synthetic route is as follows:

    Preparation of Azide Precursor: The azide precursor can be synthesized by reacting an appropriate halide with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF).

    Preparation of Alkyne Precursor: The alkyne precursor is prepared by reacting propargyl alcohol with a suitable base, such as sodium hydride, followed by protection of the hydroxyl group if necessary.

    Click Reaction: The azide and alkyne precursors are then subjected to the CuAAC reaction in the presence of a copper(I) catalyst, such as copper(I) bromide, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA). The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or water at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or triazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups attached to the morpholine or triazole rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)morpholine is unique due to the combination of the triazole and morpholine rings, which imparts distinct chemical and biological properties. The triazole ring provides stability and the ability to form strong interactions with biological targets, while the morpholine ring enhances solubility and bioavailability. This combination makes the compound a valuable scaffold in drug design and materials science .

Properties

IUPAC Name

(1-methyltriazol-4-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c1-11-6-7(9-10-11)8(13)12-2-4-14-5-3-12/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIVFGOGXMYSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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